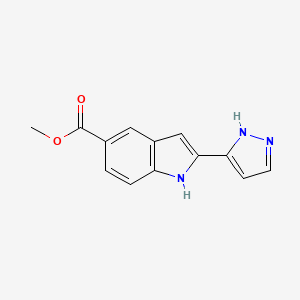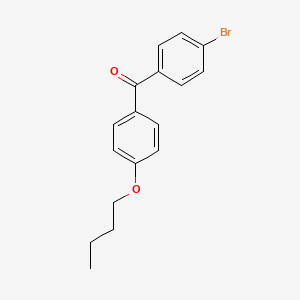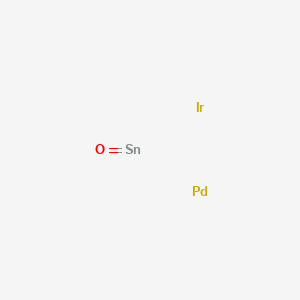![molecular formula C20H35FN2 B14223770 N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine CAS No. 627520-96-1](/img/structure/B14223770.png)
N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine is an organic compound characterized by the presence of a fluorophenyl group attached to an ethane-1,2-diamine backbone with an undecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine typically involves a multi-step process. One common method starts with the reaction of 2-fluorobenzyl chloride with ethane-1,2-diamine under basic conditions to form the intermediate N1-(2-fluorobenzyl)ethane-1,2-diamine. This intermediate is then reacted with 1-bromoundecane in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of N1-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide
Uniqueness
N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine is unique due to its specific structural features, such as the undecyl chain and the ethane-1,2-diamine backbone
Propriétés
Numéro CAS |
627520-96-1 |
|---|---|
Formule moléculaire |
C20H35FN2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
N'-[(2-fluorophenyl)methyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C20H35FN2/c1-2-3-4-5-6-7-8-9-12-15-22-16-17-23-18-19-13-10-11-14-20(19)21/h10-11,13-14,22-23H,2-9,12,15-18H2,1H3 |
Clé InChI |
ZTRNFYPTTMBOOH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNCCNCC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


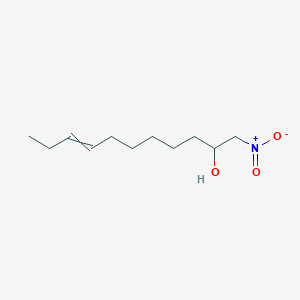
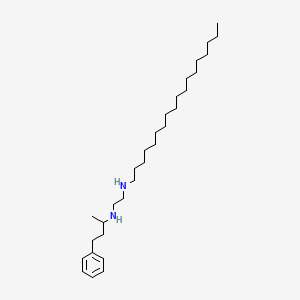
![N-[(1S)-1-Phenylethyl]pyridin-2-amine](/img/structure/B14223703.png)

![3-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14223738.png)

![Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14223742.png)
![17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol](/img/structure/B14223752.png)
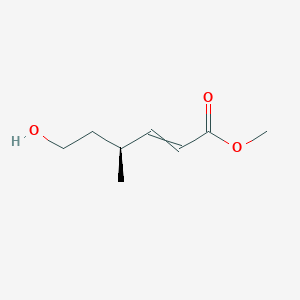
![4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14223766.png)

